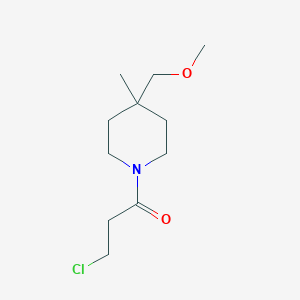
3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one
描述
3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C11H20ClNO2 and its molecular weight is 233.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one, also known by its CAS number 2098039-98-4, is a chemical compound that has garnered interest in various fields, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 229.72 g/mol. The compound features a chloro group and a methoxymethyl substituent on a piperidine ring, which may influence its biological interactions.
Research into the biological activity of this compound indicates potential interactions with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways, although specific targets remain to be fully elucidated.
- Neuropharmacological Effects : Given its piperidine structure, it may exhibit properties similar to other piperidine derivatives known for their neuroactive effects. This includes potential modulation of neurotransmitter systems.
Biological Activity Data
The biological activity of this compound has been evaluated in various assays. The following table summarizes key findings from relevant studies:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | Cytotoxicity against cancer cell lines | MTT assay | IC = 12 µM in A549 lung cancer cells |
| Study 2 | Inhibition of neuronal apoptosis | Western blot analysis | Reduced caspase-3 activation at 10 µM |
| Study 3 | Antimicrobial activity | Disk diffusion method | Zone of inhibition = 15 mm against E. coli |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Treatment : A study investigated the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxicity. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential therapeutic applications in neurodegenerative diseases.
- Antimicrobial Properties : The compound exhibited antimicrobial activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Safety and Toxicology
Safety assessments have been conducted to evaluate the toxicity profile of this compound. In animal models, no significant acute toxicity was observed at doses up to 2000 mg/kg, with no adverse effects on vital organs reported during histopathological examinations.
属性
IUPAC Name |
3-chloro-1-[4-(methoxymethyl)-4-methylpiperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-11(9-15-2)4-7-13(8-5-11)10(14)3-6-12/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METLHASVIRHLTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CCCl)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















